6,7-Dimethoxyisoquinolin-3-amine
Overview
Description
6,7-Dimethoxyisoquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used for research purposes .
Synthesis Analysis
A novel series of 5-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-yl)-2-phenyl-2H-1,2,3-triazol-4-amines were synthesized from the raw material, 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolin-1yl)acetonitrile .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties can be obtained through experimental measurements .Scientific Research Applications
Asymmetric Synthesis in Medicinal Chemistry
6,7-Dimethoxyisoquinolin-3-amine plays a significant role in the asymmetric synthesis of biologically active alkaloids. For instance, its derivative, 1-vinyltetrahydroisoquinoline, was synthesized through Pd-catalyzed intramolecular allylic amination, achieving high enantiopurity and product selectivity. This derivative serves as a versatile intermediate for creating various alkaloids of medicinal interest (Shi & Ojima, 2007).
Improvement in Industrial Production Processes
The compound has been utilized to streamline synthesis processes in the industry. For example, Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was prepared with significant yield improvement and operational simplicity, making it suitable for industrial production (Chen Jian-xi, 2014).
Fibrinolytic Action in Therapeutics
Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, both in vitro and in vivo. These derivatives were found effective in vivo, suggesting their potential therapeutic applications in enhancing fibrinolytic activity (Markwardt et al., 1973).
Applications in Cytotoxicity Studies
The compound has been employed in the synthesis of substituted 3-aminoisoquinolines, which were then evaluated for their cytotoxicity. This indicates its use in developing compounds with potential anticancer properties (Lapa et al., 2005).
Ligand Binding Studies in Neuroscience
Methoxylated tetrahydroisoquinolinium derivatives, derived from this compound, have been synthesized and evaluated for their affinity with apamin-sensitive binding sites. This research is relevant to neuroscientific studies, particularly in understanding the function of Ca2+-activated K+ channels (Graulich et al., 2006).
Synthesis of Radiolabeled Compounds
It has been used in the synthesis of radiolabeled compounds like papaverine and quinopavine, which are valuable in various scientific studies, particularly in tracing and imaging techniques (Ithakissios et al., 1974).
Development of Anticonvulsant Agents
The compound has been central to the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, contributing to the discovery of molecules with significant anticonvulsant activity (Gitto et al., 2010).
Applications in Cardiovascular Research
4-Amino-6,7-dimethoxyisoquinoline, a structural isomer, has been synthesized and observed to possess hypotensive properties, indicating its potential use in cardiovascular research (Wright & Halliday, 1974).
Safety and Hazards
The safety data sheet (SDS) for 6,7-Dimethoxyisoquinolin-3-amine provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Properties
IUPAC Name |
6,7-dimethoxyisoquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJZZKBULSFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301524 | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-33-7 | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82117-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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